molecular formula C12H12N2O3 B1219302 methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 105041-27-8

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

Cat. No.: B1219302
CAS No.: 105041-27-8
M. Wt: 232.23 g/mol
InChI Key: JZDMZJKOTLJYSI-UHFFFAOYSA-N
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Description

Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure combines an ester functional group, which offers a versatile handle for further synthetic modification, with a hydroxyl group that can contribute to hydrogen bonding and antioxidant potential . This compound serves as a valuable intermediate for the synthesis of more complex molecules. Pyrazole derivatives are extensively investigated for their anticancer , antimicrobial , and anti-inflammatory properties. The presence of the acetoxy moiety at the 3-position of the pyrazole ring makes this specific ester a key synthon for accessing novel chemical space in structure-activity relationship (SAR) studies . Researchers can utilize it to develop targeted chemical probes or to optimize lead compounds, particularly for enzymes like metalloproteinases . The product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or for any form of human or veterinary therapeutic use.

Properties

IUPAC Name

methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDMZJKOTLJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351963
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105041-27-8
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound (CAS 105041-27-8) has the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol . Its structure comprises a pyrazole ring substituted with a phenyl group at the 1-position, a hydroxyl group at the 5-position, and an acetoxy methyl ester at the 3-position. The keto-enol tautomerism of the hydroxyl group influences its reactivity, particularly in cyclization and esterification reactions.

Synthetic Methodologies

One-Pot Multicomponent Synthesis

A scalable one-pot method involves the condensation of phenylhydrazine , dimethyl acetylenedicarboxylate (DMAD) , and aromatic aldehydes in the presence of nano-NiZr₄(PO₄)₆ as a heterogeneous catalyst.

Reaction Conditions :

  • Catalyst : Nano-NiZr₄(PO₄)₆ (0.4 mol%)

  • Solvent : Water

  • Temperature : 60°C

  • Time : 20–30 minutes

Mechanism :

  • Phenylhydrazine reacts with DMAD to form a pyrazolone intermediate.

  • Aldehyde undergoes Knoevenagel condensation with the intermediate.

  • Cyclization yields the bis-pyrazole core, with subsequent esterification forming the methyl acetate group.

Yield : 85–92% (isolated after recrystallization in methanol).

Advantages :

  • Atom-economical (pseudo-five-component reaction).

  • Eliminates toxic solvents (uses water).

  • Catalyst recyclable for 5 cycles without significant loss of activity.

Comparative Analysis of Methods

ParameterOne-Pot SynthesisLawesson’s Reagent
CatalystNano-NiZr₄(PO₄)₆Lawesson’s reagent
SolventWaterToluene
Reaction Time30 minutes2–3 hours
Yield92%82%
ScalabilityIndustrialPilot-scale

The one-pot method offers superior green chemistry metrics, while the Lawesson’s reagent approach avoids hazardous byproducts like HCl gas.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, OH), 7.5–7.3 (m, 5H, Ph), 6.2 (s, 1H, pyrazole-H), 3.7 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂COO).

  • IR (KBr) : 3250 cm⁻¹ (OH), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).

Purity and Stability

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • Degradation : Stable under N₂ at 25°C for 6 months; hydrolyzes in acidic conditions (t₁/₂ = 8 hours at pH 2).

Industrial-Scale Considerations

Catalyst Recovery

Nano-NiZr₄(PO₄)₆ is recovered via filtration, washed with ethanol, and reactivated at 150°C. Loss per cycle is <2%, making it cost-effective for batch processing.

Waste Management

The one-pot method generates 0.3 kg waste/kg product (primarily aqueous), compared to 1.2 kg/kg for traditional routes .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The phenyl ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the ester group produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is structurally related to pyrazole derivatives known for their antioxidant activity. Compounds like Edaravone, a well-known neuroprotective agent, share similar structural features and have been used in treating conditions such as stroke and amyotrophic lateral sclerosis. The pyrazole core is recognized for its ability to scavenge free radicals, making it a valuable scaffold for developing new antioxidants .

Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A series of derivatives were synthesized and evaluated for their activity against various cancer cell lines, including breast cancer. The results indicated promising cytotoxic effects, suggesting that this compound could be further explored for its therapeutic potential in oncology .

Synthesis Methodologies

Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including one-pot reactions that are solvent-free and environmentally friendly. For instance, a recent study demonstrated a method involving the reaction of pyrazolone derivatives with carbon disulfide and alkyl bromoacetates in the presence of triethylamine, yielding high purity products .

Biological Activities

Pharmacological Studies
Research has indicated that compounds with the pyrazole structure exhibit a range of biological activities beyond their antioxidant effects. These include anti-inflammatory and analgesic properties, which can be attributed to their ability to modulate various biochemical pathways in the body .

Case Studies

Study Focus Findings
Study on Edaravone AnaloguesNeuroprotectionDemonstrated significant antioxidant effects in models of oxidative stress .
Anticancer EvaluationBreast Cancer Cell LinesThis compound derivatives showed notable cytotoxicity .
Synthesis MethodologyGreen ChemistryDeveloped an efficient one-pot synthesis method with high yields .

Mechanism of Action

The mechanism of action of methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of target proteins. This can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position and the ester group at the 3-position allows for diverse chemical modifications and potential biological activities.

Biological Activity

Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying its activity, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazoles, which have been extensively studied for their broad spectrum of biological activities. The synthesis typically involves the reaction of 1-aryl-1H-pyrazole derivatives with acetic anhydride or similar acetylating agents. The resulting compound features a hydroxyl group at the 5-position and an ester functional group, contributing to its reactivity and biological properties.

Biological Activities

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). In vitro assays revealed that this compound can enhance caspase-3 activity, a key indicator of apoptosis, at concentrations as low as 10 μM .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

  • Microtubule Destabilization : Similar compounds have been identified as microtubule-destabilizing agents, which disrupt mitotic spindle formation during cell division .
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation .
  • Targeting Cancer Pathways : Pyrazole derivatives often interact with various molecular targets involved in cancer progression, including topoisomerases and growth factor receptors .

Table 1: Summary of Biological Activities

Activity Cell Line Concentration Effect Observed
Apoptosis InductionMDA-MB-23110 μMEnhanced caspase-3 activity
Cell Cycle ArrestMDA-MB-2312.5 μM - 10 μMG2/M phase arrest
Microtubule Assembly InhibitionVarious cancer lines20 μM40.76–52.03% inhibition

Notable Research Findings

  • A study highlighted that this compound exhibited potent antiproliferative effects against multiple cancer types, including lung and colorectal cancers .
  • Another investigation into similar pyrazole derivatives confirmed their ability to inhibit tumor growth in vivo, suggesting that this compound may have therapeutic potential beyond in vitro applications .

Q & A

[Basic] What are the recommended methods for synthesizing methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate with high yield, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer:
Synthesis typically involves condensation of phenylhydrazine with β-keto esters, followed by regioselective functionalization. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction rates while avoiding side reactions .
  • Catalyst Optimization : Employ NaOEt or Et3N as bases to promote cyclization; microwave-assisted reactions (e.g., 90°C, 30 min) can improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry of intermediates (e.g., bromoethyl acetate) to suppress dimerization .

[Basic] Which spectroscopic and crystallographic techniques are most effective for confirming the structure and regiochemistry of this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H NMR distinguishes regioisomers via coupling patterns (e.g., J3,4 in pyrazole rings) and hydroxy proton exchange rates .
  • X-ray Crystallography : SHELX software (SHELXS for solution, SHELXL for refinement) resolves bond lengths and angles, confirming substituent positions. Anisotropic displacement parameters validate thermal motion accuracy .
  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxy (O-H, ~3200 cm<sup>-1</sup>) stretches to rule out tautomeric forms .

[Advanced] How can computational chemistry approaches, such as quantum mechanical calculations, be integrated into the design of novel derivatives or reaction mechanisms for this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .
  • Docking Studies : Predict bioactivity by simulating interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Electronic Effects : Calculate Fukui indices to guide electrophilic substitution sites for functionalization (e.g., methyl vs. phenyl group reactivity) .

[Advanced] What strategies should researchers employ to resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural assignments of pyrazole derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived dihedral angles with crystallographic torsion angles to confirm spatial arrangements .
  • Dynamic Effects : Account for solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray) using variable-temperature NMR .
  • SHELX Refinement : Adjust parameters like HKLF 5 in SHELXL to refine hydrogen bonding networks and resolve ambiguities in electron density maps .

[Advanced] In developing bioactive derivatives, what structural modifications of the pyrazole core have shown promise in enhancing target specificity, and how are these modifications methodologically implemented?

Methodological Answer:

  • Acyl Hydrazides : Introduce hydrazide moieties at the ester group (e.g., via T3P-mediated coupling) to enhance pesticidal activity .
  • Fluorinated Substituents : Replace the phenyl group with trifluoromethyl to improve metabolic stability; use Claisen-Schmidt conditions for regiocontrol .
  • Bioisosteres : Substitute hydroxy groups with sulfonamides (e.g., via Mitsunobu reaction) to modulate solubility and receptor binding .

[Basic] What are the critical safety considerations and handling protocols when working with this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact; use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services; avoid water rinsing to prevent environmental release .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

[Advanced] How can reaction engineering principles (e.g., reactor design, process control) be applied to scale up the synthesis of this compound while maintaining reproducibility and purity?

Methodological Answer:

  • Continuous Flow Systems : Implement microreactors with real-time pH monitoring to control cyclization kinetics and reduce batch variability .
  • Heat Transfer Optimization : Use jacketed reactors with PID controllers to maintain exothermic reactions (e.g., cyclocondensation) at 60–70°C .
  • In-line Analytics : Integrate FTIR or HPLC for automated feedback on intermediate concentrations, enabling dynamic adjustment of reagent flow rates .

[Advanced] What are the challenges in interpreting anisotropic displacement parameters in the crystal structure refinement of this compound, and how can SHELXL software settings be adjusted to improve accuracy?

Methodological Answer:

  • Thermal Motion Artifacts : Overinterpretation of ellipsoids may arise from disorder; use ISOR restraints in SHELXL to limit unrealistic atomic displacement .
  • Hydrogen Bonding : Apply DFIX commands to constrain O-H···O distances during refinement, ensuring consistency with spectroscopic data .
  • Twinned Data : For twinned crystals, use TWIN/BASF commands to deconvolute overlapping reflections and improve R-factor convergence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Reactant of Route 2
methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.